4-Formyl-3-(trifluoromethyl)benzonitrile is an organic compound notable for its structural features, including a formyl group and a trifluoromethyl group attached to a benzonitrile core. Its molecular formula is , and it has a molecular weight of 199.13 g/mol. This compound is classified under aromatic aldehydes and nitriles, which are significant in various chemical applications, particularly in pharmaceuticals and agrochemicals.
The synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile can be approached through several methods:
Technical details regarding reaction conditions often involve the use of polar aprotic solvents, elevated temperatures, and specific catalysts to enhance the efficiency of the reactions.
The molecular structure of 4-Formyl-3-(trifluoromethyl)benzonitrile features:
C1=CC(=C(C=C1C=O)C(F)(F)F)C#N
DNBOMVSHDQDYJG-UHFFFAOYSA-N
This structural configuration imparts unique chemical properties that are valuable in synthetic chemistry.
4-Formyl-3-(trifluoromethyl)benzonitrile can participate in various chemical reactions:
Common reagents used in these reactions include bases, halides, and oxidizing agents, with typical solvents being dichloromethane or ethyl acetate.
The mechanism of action for 4-Formyl-3-(trifluoromethyl)benzonitrile primarily involves its interaction with biological targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.
For example:
Relevant data on these properties can be crucial for applications in synthesis and formulation processes.
The scientific uses of 4-Formyl-3-(trifluoromethyl)benzonitrile include:
This compound's diverse applications highlight its significance in both academic research and industrial settings.
CAS No.: 6051-03-2
CAS No.: 21962-62-9
CAS No.: 4350-83-8
CAS No.: 204571-52-8
CAS No.: 73391-27-2
CAS No.: 14679-41-5